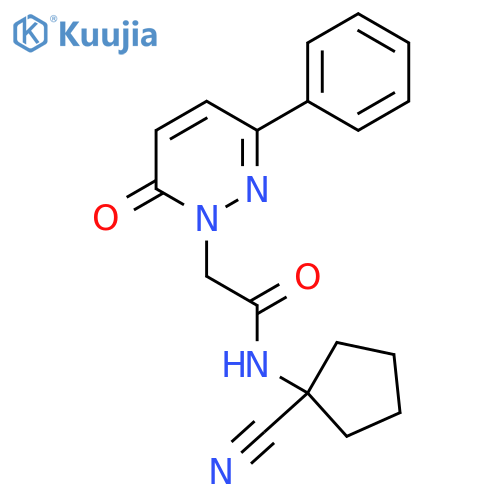Cas no 1223174-42-2 (N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide)
N-(1-シアノシクロペンチル)-2-(6-オキソ-3-フェニル-1,6-ジヒドロピリダジン-1-イル)アセタミドは、高度に特異的な薬理活性を示す有機化合物です。その分子構造は、1,6-ジヒドロピリダジン骨格とシアノシクロペンチル基を有し、標的タンパク質との選択的相互作用が可能です。本品は医薬品中間体としての応用が期待され、特に酵素阻害剤や受容体リガンドとしての特性を有しています。高い純度と安定性を特徴とし、精密有機合成において重要な構築ブロックとなります。結晶性が良好で取り扱いやすく、各種溶媒への溶解性にも優れています。

1223174-42-2 structure
商品名:N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide
N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
- N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide
- EN300-26688474
- AKOS034510405
- Z649072628
- 1223174-42-2
-
- インチ: 1S/C18H18N4O2/c19-13-18(10-4-5-11-18)20-16(23)12-22-17(24)9-8-15(21-22)14-6-2-1-3-7-14/h1-3,6-9H,4-5,10-12H2,(H,20,23)
- InChIKey: SLHGVFBGYAANFD-UHFFFAOYSA-N
- ほほえんだ: O=C(CN1C(C=CC(C2C=CC=CC=2)=N1)=O)NC1(C#N)CCCC1
計算された属性
- せいみつぶんしりょう: 322.14297583g/mol
- どういたいしつりょう: 322.14297583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 616
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26688474-0.05g |
N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide |
1223174-42-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide 関連文献
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
1223174-42-2 (N-(1-cyanocyclopentyl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide) 関連製品
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
